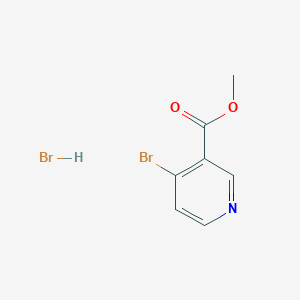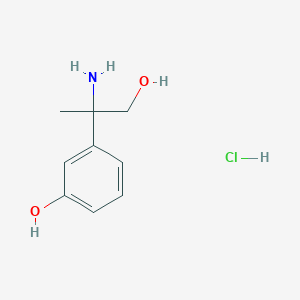
3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride
Overview
Description
“3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride” is a chemical compound with the CAS No. 1803603-59-9. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular formula of “3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride” is C9H14ClNO2 . The molecular weight is 203.67 . Detailed structural information or diagrams are not provided in the sources.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride” such as melting point, boiling point, and density are mentioned in the sources, but specific values are not provided .Scientific Research Applications
Synthesis and Structural Characterization
- A related compound, 3-Amino-1-hydroxyacetone, was synthesized from N-phthaloylglycine, highlighting a method adaptable for preparing bond-labeled samples, which could be applicable to 3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride as well (Ullah, Fali, & Spenser, 2004).
Environmental Applications
- Modified montmorillonite with hydroxyl-containing surfactants (similar to the structure of interest) showed enhanced removal of phenols and catechols from aqueous solutions, indicating potential environmental applications in water purification (Liu et al., 2014).
Pharmaceutical Research
- The structure of (R)-2-(2-Aminothiazol-4-yl)-4′-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl} Acetanilide, bearing similarities to the compound of interest, was studied for its potential as a therapeutic drug for overactive bladder, suggesting possible pharmaceutical applications (Takasu et al., 2007).
- 1-(4-Methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides, structurally related to the compound, exhibited antitumor activity, indicating potential in cancer research (Isakhanyan et al., 2016).
Material Science and Corrosion Inhibition
- Schiff bases derived from L-Tryptophan, structurally related to the compound, were found to inhibit corrosion of stainless steel in acidic environments. This suggests potential applications in material science and industrial processes (Vikneshvaran & Velmathi, 2017).
Safety And Hazards
Safety precautions for handling “3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride” include keeping the product container or label at hand, keeping out of reach of children, obtaining special instructions before use, not handling until all safety precautions have been read and understood, and keeping away from heat/sparks/open flames/hot surfaces . More detailed safety information can be found in the source .
properties
IUPAC Name |
3-(2-amino-1-hydroxypropan-2-yl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-9(10,6-11)7-3-2-4-8(12)5-7;/h2-5,11-12H,6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPBQKFBKKVMOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC(=CC=C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-1-hydroxypropan-2-yl)phenol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Tert-butyl 2-[(azepan-4-yl)(methyl)amino]acetate](/img/structure/B1382767.png)

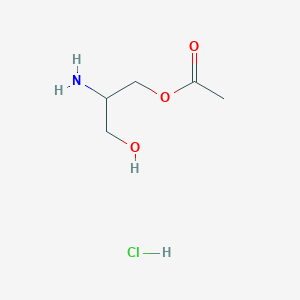
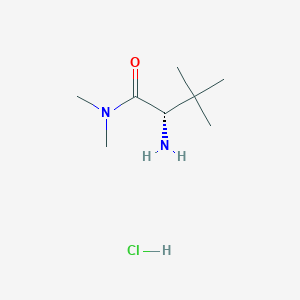

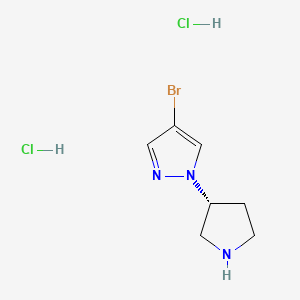
![[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-yl]-acetic acid hydrochloride](/img/structure/B1382781.png)
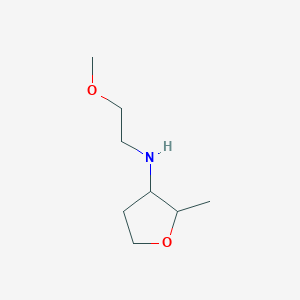
![2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine](/img/structure/B1382783.png)
